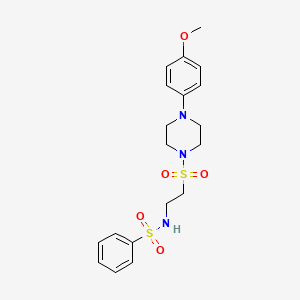

N-(2-((4-(4-méthoxyphényl)pipérazin-1-yl)sulfonyl)éthyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary targets of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide are alpha1-adrenergic receptors and acetylcholinesterase . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis .

Mode of Action

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide interacts with its targets through binding. It shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It also acts as an acetylcholinesterase inhibitor , thereby increasing the levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning.

Biochemical Pathways

The compound affects the adrenergic and cholinergic pathways. By binding to alpha1-adrenergic receptors, it influences the contraction of smooth muscles . By inhibiting acetylcholinesterase, it increases acetylcholine levels, affecting cholinergic transmission .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide’s action include changes in smooth muscle contraction due to its interaction with alpha1-adrenergic receptors , and increased acetylcholine levels due to its inhibition of acetylcholinesterase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves the reaction of 4-methoxyphenylpiperazine with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the sulfonyl group.

N-(2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and sulfonyl groups enhances its potential as a versatile compound in medicinal chemistry and pharmacology .

Activité Biologique

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound classified as a piperazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is C19H24N4O7S2, with a molecular weight of 440.55 g/mol. Its structure features a piperazine ring, which is known for conferring various biological activities.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement is crucial for cholinergic signaling, which is particularly relevant in neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide exhibits neuroprotective properties. Studies have shown that it can mitigate neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer’s pathology. The compound's ability to enhance cholinergic transmission may contribute to its protective effects on neuronal cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it has potent antibacterial effects, outperforming some standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

| Escherichia coli | 31.108 - 62.216 | Moderate activity |

Enzyme Inhibition

The compound shows promising results as an enzyme inhibitor beyond acetylcholinesterase. It has been tested for urease inhibition, which is significant in treating infections caused by urease-producing pathogens .

Study on Neuroprotective Effects

A study conducted by researchers explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide significantly reduced cell death and improved cell viability compared to untreated controls.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it had a bactericidal effect at lower concentrations compared to traditional treatments, suggesting its potential as an alternative therapeutic agent in combating resistant bacterial strains .

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBBEGIEXKRATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.